molecular formula C6H10ClN3 B2647582 3,6-Dimethylpyridazin-4-amine hydrochloride CAS No. 1803610-59-4

3,6-Dimethylpyridazin-4-amine hydrochloride

Cat. No. B2647582
CAS RN: 1803610-59-4
M. Wt: 159.62
InChI Key: HKTGQSWOUPZVQR-UHFFFAOYSA-N
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Description

3,6-Dimethylpyridazin-4-amine hydrochloride is a chemical compound with the CAS Number: 1803610-59-4 . It has a molecular weight of 159.62 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of amines like 3,6-Dimethylpyridazin-4-amine hydrochloride can be achieved through a process called reductive amination . This involves the treatment of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent .


Molecular Structure Analysis

The InChI code for 3,6-Dimethylpyridazin-4-amine hydrochloride is 1S/C6H9N3.ClH/c1-4-3-6(7)5(2)9-8-4;/h3H,1-2H3,(H2,7,8);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,6-Dimethylpyridazin-4-amine hydrochloride is a powder at room temperature . It has a molecular weight of 159.62 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Kinetics and Mechanisms of Nitrogen-Containing Compounds : Studies on the kinetics and mechanisms of formation and destruction of nitrogen-containing compounds like N-nitrosodimethylamine (NDMA) in water highlight the complexity of reactions involving amines. These reactions are crucial for understanding water treatment processes and the environmental impact of nitrogenous compounds (Sharma, 2012).

  • Antioxidant Activity : Research into the antioxidant activity of various compounds, including the determination of antioxidant activity in foods and pharmaceuticals, underscores the potential health benefits of nitrogen-containing compounds. These studies often explore the chemical interactions and mechanisms behind the antioxidant properties (Munteanu & Apetrei, 2021).

  • Advanced Oxidation Processes for Degradation : The degradation of nitrogen-containing hazardous compounds, including amines and dyes, through advanced oxidation processes (AOPs) is a critical area of research for environmental science. These processes aim to mineralize resistant compounds, improving water treatment technologies (Bhat & Gogate, 2021).

  • Pharmacological Applications : Studies on the pharmacological properties of compounds like p-Coumaric acid and its conjugates, which involve amine conjugation, reveal significant biological activities. These activities include antioxidant, anti-cancer, and anti-inflammatory effects, suggesting potential medical applications of nitrogen-containing compounds (Pei et al., 2016).

  • Analytical Methods for Biogenic Amines : The development and optimization of analytical methods for detecting biogenic amines in foods highlight the importance of monitoring these compounds for food safety and quality. Biogenic amines are indicators of food spoilage and can have significant health implications (Önal, 2007).

  • Surface Modification for Biomolecule Immobilization : Research on plasma methods for generating chemically reactive surfaces for biomolecule immobilization emphasizes the role of amines in creating bio-interfaces. Such technologies are critical for medical implants and tissue engineering applications (Siow et al., 2006).

Safety and Hazards

The safety information for 3,6-Dimethylpyridazin-4-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,6-dimethylpyridazin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-4-3-6(7)5(2)9-8-4;/h3H,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTGQSWOUPZVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpyridazin-4-amine hydrochloride

CAS RN

1803610-59-4
Record name 3,6-dimethylpyridazin-4-amine hydrochloride
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